molecular formula C11H15NO3 B7511712 (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone

(2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone

Cat. No. B7511712
M. Wt: 209.24 g/mol
InChI Key: LLCJEZHWWPUTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone, also known as DMFM, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antibacterial properties, (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone has been shown to inhibit the release of histamine from mast cells, which could make it a potential treatment for allergies and inflammatory conditions. (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone has also been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone is that it is relatively easy to synthesize and purify, making it a cost-effective compound for use in lab experiments. However, one limitation of (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone. One area of interest is the development of (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone-based compounds with improved antitumor and antibacterial activity. Another area of interest is the investigation of (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone's potential as a treatment for allergies and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone and its potential applications in scientific research.

Synthesis Methods

(2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone can be synthesized through a multistep process that involves the reaction of furan-2-carboxylic acid with 2,2-dimethylmorpholine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with trifluoroacetic anhydride (TFAA) to yield (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone.

Scientific Research Applications

(2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. (2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone has also been studied for its potential to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

(2,2-dimethylmorpholin-4-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2)8-12(5-7-15-11)10(13)9-4-3-6-14-9/h3-4,6H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCJEZHWWPUTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylmorpholin-4-yl)-(furan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.